molecular formula C7H4N2O2 B186129 1H-Pyrrolo[2,3-B]pyridine-2,3-dione CAS No. 5654-95-5

1H-Pyrrolo[2,3-B]pyridine-2,3-dione

Cat. No. B186129
CAS RN: 5654-95-5
M. Wt: 148.12 g/mol
InChI Key: WIZIBEDAPVILNL-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-B]pyridine-2,3-dione is a chemical compound with the CAS Number: 5654-95-5 . It has a molecular weight of 148.12 .


Synthesis Analysis

1H-Pyrrolo[2,3-B]pyridine-2,3-dione derivatives have been synthesized and evaluated for their activities against FGFR1, 2, and 3 . The compound 4h exhibited potent FGFR inhibitory activity .


Molecular Structure Analysis

The molecular structure of 1H-Pyrrolo[2,3-B]pyridine-2,3-dione consists of a pyrrolopyridine core . The InChI code is 1S/C7H4N2O2/c10-5-4-2-1-3-8-6(4)9-7(5)11/h1-3H,(H,8,9,10,11) .


Chemical Reactions Analysis

1H-Pyrrolo[2,3-B]pyridine-2,3-dione derivatives have shown to undergo nitration, nitrosation, bromination, iodination, and reaction with Mannich bases predominantly at the 3-position .


Physical And Chemical Properties Analysis

1H-Pyrrolo[2,3-B]pyridine-2,3-dione is a solid at room temperature .

Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of “1H-Pyrrolo[2,3-B]pyridine-2,3-dione,” focusing on several unique applications:

Antileishmanial Efficacy

This compound has been utilized in the synthesis of derivatives for antileishmanial efficacy against visceral leishmaniasis (VL), a severe parasitic disease. The derivatives exhibit potential as therapeutic agents .

FGFR Inhibitors

“1H-Pyrrolo[2,3-B]pyridine-2,3-dione” derivatives have been designed as potent inhibitors of Fibroblast Growth Factor Receptors (FGFR), which play a critical role in cell proliferation and survival. These inhibitors can be used in cancer therapy .

Diabetes Management

Compounds derived from “1H-Pyrrolo[2,3-B]pyridine-2,3-dione” have shown efficacy in reducing blood glucose levels, suggesting applications in managing diabetes and related disorders .

Cancer Research

Derivatives of this compound have shown selective activity against certain cancer cell lines, indicating potential use in cancer research and treatment .

Electron Acceptor in Polymer Synthesis

A new electron acceptor based on pyrrolo[3,4-c]pyridine-1,2-dione was synthesized for constructing donor–acceptor type conjugated polymers with applications in electronic devices .

Safety And Hazards

The safety information for 1H-Pyrrolo[2,3-B]pyridine-2,3-dione includes GHS07 Pictograms, and the signal word is "Warning" . The hazard statements include H302, H315, H319, and H335 .

Future Directions

The research has been developing a class of 1H-Pyrrolo[2,3-B]pyridine-2,3-dione derivatives targeting FGFR with development prospects . The compound 4h, with low molecular weight, would be an appealing lead compound beneficial to the subsequent optimization .

properties

IUPAC Name

1H-pyrrolo[2,3-b]pyridine-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O2/c10-5-4-2-1-3-8-6(4)9-7(5)11/h1-3H,(H,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIZIBEDAPVILNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC(=O)C2=O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10563212
Record name 1H-Pyrrolo[2,3-b]pyridine-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10563212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrrolo[2,3-B]pyridine-2,3-dione

CAS RN

5654-95-5
Record name 1H-Pyrrolo[2,3-b]pyridine-2,3-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5654-95-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrolo[2,3-b]pyridine-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10563212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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